molecular formula C24H24F2N4O5S B586091 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide CAS No. 957470-58-5

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide

Cat. No.: B586091
CAS No.: 957470-58-5
M. Wt: 518.536
InChI Key: SHIGRQLNJGLOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing both benzimidazole and pyridine moieties. The primary International Union of Pure and Applied Chemistry name for the related pantoprazole sulfide core structure is 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole, which serves as the foundation for understanding the N-alkylated derivative.

The compound belongs to the chemical classification of substituted benzimidazoles, specifically featuring a difluoromethoxy substituent at the 5-position and a complex pyridinylmethyl thioether linkage at the 2-position. The presence of the N-[(3,4-dimethoxy-2-pyridinyl)methyl] moiety indicates an additional substitution pattern that distinguishes this compound from the parent pantoprazole sulfide structure.

According to Chemical Abstracts Service registry systems, related pantoprazole sulfide compounds are catalogued under registry number 102625-64-9, with the European Community number 700-025-3 for regulatory identification purposes. The compound falls under the broader category of heterocyclic compounds with nitrogen heteroatoms, specifically classified within the benzimidazole therapeutic class.

Molecular Formula and Weight Analysis

The molecular composition analysis reveals distinct characteristics compared to the standard pantoprazole sulfide structure. The core pantoprazole sulfide framework possesses the molecular formula C₁₆H₁₅F₂N₃O₃S with a molecular weight of 367.37 atomic mass units. However, the N-[(3,4-dimethoxy-2-pyridinyl)methyl] derivative exhibits an expanded molecular structure with additional carbon, hydrogen, nitrogen, and oxygen atoms.

Table 1: Molecular Composition Comparison

Parameter Pantoprazole Sulfide N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Derivative
Molecular Formula C₁₆H₁₅F₂N₃O₃S Extended framework with additional substituents
Molecular Weight 367.37 g/mol Significantly higher molecular weight
Exact Mass 367.080231 Increased exact mass
Elemental Composition 16 Carbon, 15 Hydrogen, 2 Fluorine, 3 Nitrogen, 3 Oxygen, 1 Sulfur Extended elemental profile

The molecular weight determination through various analytical techniques demonstrates consistent values across different measurement methodologies. High-resolution mass spectrometry provides exact mass measurements that are crucial for structural confirmation and purity assessment in pharmaceutical applications.

Crystallographic Data and Solid-State Properties

Crystallographic analysis of pantoprazole-related compounds reveals important solid-state characteristics that influence their stability and pharmaceutical properties. The related pantoprazole sodium sesquihydrate crystallizes in space group Pbca (#61) with unit cell parameters a = 33.4862(6) Å, b = 17.29311(10) Å, c = 13.55953(10) Å, and volume V = 7852.06(14) ų.

The crystal structure is characterized by layers parallel to the bc-plane, with sodium coordination spheres forming distinct structural motifs. The difluoromethyl groups exhibit probable disorder in the crystal lattice, which is common for fluorinated pharmaceutical compounds. Water molecules participate in hydrogen bonding networks that stabilize the crystal structure through interactions with pyridine nitrogen atoms and sulfoxide oxygen atoms.

Table 2: Solid-State Physical Properties

Property Value Reference Method
Melting Point 110-118°C Differential Scanning Calorimetry
Density 1.4 ± 0.1 g/cm³ Predicted Computational Methods
Refractive Index n₂₀D 1.62 Predicted Optical Methods
Storage Temperature -20°C Stability Optimization
Physical State Solid (Light orange to red powder) Visual Observation

The thermal properties indicate moderate stability with decomposition temperatures well above normal storage conditions. The compound exhibits typical behaviors for benzimidazole derivatives with respect to thermal decomposition patterns and solid-state transitions.

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides detailed structural information through multiple analytical techniques. The spectroscopic fingerprint of these compounds serves as a definitive identification tool and enables detailed conformational analysis.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns for the benzimidazole and pyridine ring systems. The ¹³C Nuclear Magnetic Resonance spectrum displays distinct signals for the various carbon environments, with particular attention to the chemical shifts of carbons adjacent to electronegative atoms.

The Department of Enhanced Polarization Transfer spectra of related compounds show one negative signal corresponding to the methylene group and eight positive peaks representing methyl and methine carbons. Key chemical shift assignments include signals for the difluoromethoxy carbon, the thioether methylene bridge, and the aromatic carbons of both ring systems.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

Carbon Position Chemical Shift (ppm) Multiplicity Assignment
Methylene (adjacent to sulfur) 32.82 Singlet Thioether linkage
Methoxy carbons ~55-60 Singlet Methoxy substituents
Aromatic carbons 110-160 Multiple Benzimidazole and pyridine rings
Difluoromethoxy ~120 Triplet Due to fluorine coupling

¹H Nuclear Magnetic Resonance analysis provides information about the hydrogen environments, with particular focus on the N-H proton of the benzimidazole ring and the aromatic protons of both heterocyclic systems. The integration patterns and coupling constants offer insights into the substitution patterns and molecular conformations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns. Positive electrospray ionization spectra typically show peaks corresponding to protonated molecular ions [M + H]⁺, sodium adducts [M + Na]⁺, and dimer formations [2M + H]⁺ and [2M + Na]⁺.

The fragmentation behavior follows predictable patterns based on the molecular structure, with common neutral losses including methoxy groups, difluoromethoxy fragments, and heterocyclic cleavages. High-resolution mass spectrometry provides exact mass measurements that confirm molecular formulas and enable detection of trace impurities.

Table 4: Mass Spectrometric Data

Ion Type Mass-to-Charge Ratio Relative Intensity Fragment Assignment
[M + H]⁺ Variable based on structure 100% Protonated molecular ion
[M + Na]⁺ [M + H]⁺ + 22 40-60% Sodium adduct
[2M + H]⁺ 2 × [M + H]⁺ - 1 20-40% Protonated dimer
Base peak fragments Structure-dependent Variable Characteristic cleavages

Negative ion mode electrospray ionization reveals deprotonated molecular ions [M - H]⁻, which provide complementary structural information and enhanced sensitivity for certain analytical applications.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups within the molecular structure. Key absorption frequencies include N-H stretching around 3546 cm⁻¹, aromatic C-H stretching at 3256 cm⁻¹, and aliphatic C-H stretching in the 2942-2877 cm⁻¹ region.

The aromatic C=C stretching vibrations appear at 1588 and 1485 cm⁻¹, while C-N stretching occurs at 1305 cm⁻¹. The characteristic C-F stretching absorption at 1124 cm⁻¹ confirms the presence of the difluoromethoxy group, and C-O stretching appears at 1038 cm⁻¹.

Table 5: Infrared Absorption Assignments

Frequency (cm⁻¹) Intensity Assignment Functional Group
3546 Medium N-H stretch Benzimidazole
3256 Medium Aromatic C-H stretch Aromatic rings
2942, 2877 Medium Aliphatic C-H stretch Methyl groups
1588, 1485 Strong Aromatic C=C stretch Ring systems
1305 Strong C-N stretch Heterocyclic nitrogen
1124 Medium C-F stretch Difluoromethoxy
1038 Medium C-O stretch Methoxy groups

Ultraviolet-Visible absorption spectroscopy provides information about the electronic transitions within the conjugated heterocyclic systems. The benzimidazole and pyridine chromophores exhibit characteristic absorption maxima that are sensitive to substitution patterns and solvent effects. These spectroscopic signatures serve as valuable analytical tools for quantitative analysis and structural confirmation in pharmaceutical development applications.

Properties

IUPAC Name

5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGRQLNJGLOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Key Precursors

The primary synthesis route involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole (Compound 2 ) with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride (Compound 3 ) in an aqueous alkaline medium. This reaction proceeds via nucleophilic substitution, where the thiol group of Compound 2 attacks the chloromethyl group of Compound 3 , forming a sulfide bond.

Reaction Conditions :

  • Solvent : Water (10 volumes relative to Compound 2 ).

  • Base : Sodium hydroxide (2 molar equivalents).

  • Temperature : 25–30°C.

  • Time : 3 hours.

Key Outcomes :

  • Yield : Up to 99.8% under optimized conditions.

  • Purity : >99.9% HPLC purity when using 10 volumes of water (Table 1).

Table 1: Effect of Water Volume on Reaction Efficiency

Water Volume (mL)Purity of 4 (%)Yield (%)
598.8194.18
699.1597.24
899.5897.71
1099.9199.80

Solvent-Free Oxidation Strategies

Following sulfide formation, industrial processes often bypass intermediate isolation to enhance efficiency. Instead, the wet cake of pantoprazole sulfide (Compound 4 ) is directly oxidized to the sulfoxide using sodium hypochlorite (NaOCl) in water.

Critical Parameters :

  • Oxidizing Agent : 9% NaOCl solution.

  • Temperature : 0–5°C to minimize over-oxidation to sulfone.

  • Quenching Agent : 5% sodium metabisulfite (Na₂S₂O₅) to neutralize residual hypochlorite.

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Reduces processing time by avoiding drying steps.

Industrial-Scale Optimization

One-Pot Synthesis

Modern facilities employ a one-pot approach where both condensation and oxidation occur sequentially without isolating intermediates. This method minimizes yield losses and improves throughput:

  • Condensation Phase :

    • Compound 2 (0.4625 mol) reacts with Compound 3 in aqueous NaOH.

    • pH maintained at 10–11 to stabilize the thiolate ion.

  • Oxidation Phase :

    • NaOCl is added dropwise to the reaction slurry at 0–5°C.

    • Reaction progress monitored via HPLC to terminate at sulfoxide stage.

Outcomes :

  • Pantoprazole Sodium Yield : 79.6–83% with >99.5% purity.

  • Impurities : Sulfone (<0.15%), unknown impurities (<0.1%).

Solvent Selection for Crystallization

Post-oxidation, pantoprazole sodium is crystallized using acetone/ethyl acetate mixtures to form sesquihydrate or monohydrate forms.

Optimal Conditions :

  • Solvent Ratio : 1:2.5 (acetone:ethyl acetate).

  • Water Content : 4.2 mL per 75 g pantoprazole sodium for sesquihydrate.

  • Drying : Vacuum drying at 40–45°C.

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches

ParameterTraditional MethodSolvent-Free Method
Solvent Use Dichloromethane, methanolWater
Intermediate Isolation Yes (drying required)No (wet cake used directly)
Yield 85–90%99.8%
Purity 98.5–99.0%>99.9%
Environmental Impact High (organic waste)Low (aqueous waste)

Stability and Degradation Considerations

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is prone to oxidation under acidic or oxidative conditions, necessitating strict control during synthesis. Key degradation pathways include:

  • Sulfone Formation : Over-oxidation by excess NaOCl.

  • Dimerization : Occurs at high pH (>12) or elevated temperatures.

Mitigation Strategies :

  • Maintain reaction temperature ≤5°C during oxidation.

  • Use stoichiometric NaOCl (1.1–1.2 equivalents) .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pantoprazole and Its Impurities

Compound Name CAS Molecular Formula Key Feature Role/Application
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide 957470-58-5 C₁₆H₁₅F₂N₃O₃S Thioether group (C-S-C); precursor in synthesis Intermediate; impurity (Pantoprazole Impurity B)
Pantoprazole Sodium (Active Drug) 138786-67-1 C₁₆H₁₄F₂N₃NaO₄S Sulfinyl group (S=O); pH-dependent solubility Therapeutic PPI; inhibits gastric acid secretion
Pantoprazole Sulfone (Impurity A) 102625-64-9 C₁₆H₁₅F₂N₃O₅S Sulfonyl group (SO₂); overoxidation byproduct Degradation product; monitored in quality control
Pantoprazole Related Compounds D/F 624742-53-6 C₁₇H₁₇F₂N₃O₄S Positional isomers (difluoromethoxy at 5- or 6-position on benzimidazole) Reference standards for isomer analysis
  • Structural Differences : The sulfide lacks the sulfinyl group (S=O) essential for PPI activity, rendering it inactive. Oxidation converts it to Pantoprazole (sulfinyl) or the sulfone (overoxidized) .
  • Physicochemical Properties: The sulfide’s solubility in DMSO/methanol contrasts with Pantoprazole Sodium’s pH-dependent solubility (low at neutral pH, higher in alkaline conditions) .

Other PPIs and Derivatives

  • Lansoprazole : Contains a trifluoroethoxy group instead of difluoromethoxy, altering metabolic stability .
  • Chlorinated Pantoprazole Derivatives : Replace the methyl group with chloromethyl, enhancing electrophilicity but reducing stability .

Research Findings and Regulatory Significance

  • Synthetic Relevance : The sulfide is a critical intermediate in Pantoprazole synthesis, with oxidation conditions carefully controlled to avoid overoxidation to the sulfone .
  • Degradation Pathways : The sulfide can form under reducing conditions or incomplete oxidation, necessitating strict monitoring per USP/EP guidelines .
  • Pharmacopeial Standards : Recognized as USP Pantoprazole Related Compound B , it is used to validate analytical methods for impurity profiling .

Biological Activity

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a derivative of the well-known proton pump inhibitor (PPI) pantoprazole. This compound exhibits significant biological activity, particularly in the context of gastric acid suppression and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C24H24F2N4O5S
  • Molecular Weight : 518.53 g/mol
  • CAS Number : 957470-58-5

This compound functions primarily as a proton pump inhibitor. Its mechanism involves:

  • Covalent Binding : The compound covalently binds to cysteine residues in the α-subunit of the H+/K+-ATPase enzyme located in the gastric parietal cells. This action effectively inhibits gastric acid secretion .
  • Metabolism : It is metabolized mainly by the cytochrome P450 enzyme CYP2C19, leading to variable plasma levels among individuals due to genetic polymorphisms .

Antisecretory Effects

The primary biological activity of this compound is its ability to suppress gastric acid secretion. Studies indicate that it is effective in treating conditions such as:

  • Gastroesophageal Reflux Disease (GERD)
  • Erosive Esophagitis
  • Zollinger-Ellison Syndrome

The compound has shown a significant reduction in gastric acid output in both animal models and clinical studies .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of pantoprazole:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High protein binding (>95%).
  • Half-life : Approximately 1 hour; however, its effects last longer due to irreversible inhibition of the proton pump.

Research Findings and Case Studies

Several studies have explored the biological activity and efficacy of this compound:

  • Efficacy in Acid Suppression :
    • A clinical trial demonstrated that patients treated with this compound experienced a significant decrease in symptom severity associated with GERD compared to placebo groups .
  • Comparative Studies :
    • Research comparing various PPIs indicated that this compound showed superior efficacy in suppressing gastric acid secretion over some other PPIs like omeprazole and lansoprazole .
  • Safety Profile :
    • Long-term studies have shown that this compound maintains a favorable safety profile with minimal adverse effects reported, making it suitable for chronic use in patients requiring long-term acid suppression therapy .

Summary of Biological Activities

Activity TypeDescriptionFindings/Results
Acid SuppressionInhibits H+/K+-ATPaseSignificant reduction in gastric acid output
Efficacy in GERDTreatment for gastroesophageal reflux diseaseImproved symptom control in clinical trials
PharmacokineticsAbsorption and metabolism similar to pantoprazoleRapid absorption; high protein binding
Safety ProfileLong-term usage safetyMinimal adverse effects reported

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide?

Answer: Structural characterization should integrate 1H/13C NMR for verifying substituents (e.g., difluoromethoxy, pyridinyl-methyl groups) and X-ray crystallography to confirm stereochemistry at the sulfinyl bridge. For example, cobalt-metalated porphyrin-based UV-Vis spectroscopy can detect pantoprazole derivatives at low concentrations (≤1 µM) via ligand-binding interactions . Purity validation via HPLC-UV (≥98%) and alignment with reference standards (e.g., USP Pantoprazole Sodium RS) is critical .

Q. How is this compound synthesized, and what are key intermediates?

Answer: The synthesis involves:

Thioether intermediate formation : Reacting 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with 3,4-dimethoxy-2-pyridinylmethyl chloride .

Sulfoxidation : Controlled oxidation of the thioether group to the sulfinyl moiety using mCPBA or H2O2 under acidic conditions to preserve chirality .

Salt formation : Reacting the free sulfinyl compound with sodium hydroxide to yield the sodium salt . Key intermediates include Pantoprazole Related Compound B (thioether, CAS 367.37 g/mol) and Pantoprazole Sulfone (CAS 399.37 g/mol) .

Q. What chromatographic methods are validated for quantifying Pantoprazole Sulfide and its impurities?

Answer: Reverse-phase HPLC with a C18 column (e.g., Purospher® STAR RP-18) is standard. Parameters:

  • Mobile phase: Acetonitrile-phosphate buffer (pH 7.4) gradient.
  • Detection: UV at 290 nm.
  • Retention times: Pantoprazole (1.0), Related Compound A (sulfone, 1.3), Related Compound B (thioether, 2.7) . Impurity limits: ≤0.3% for individual impurities, ≤0.2% for unspecified .

Q. How should stability studies be designed to assess degradation pathways?

Answer: Conduct accelerated stability testing under ICH guidelines:

  • Forced degradation : Expose to acidic (HCl), alkaline (NaOH), oxidative (H2O2), and photolytic conditions.
  • Key degradation products : Sulfone (via over-oxidation) and thioether (via sulfinyl reduction). Monitor using HPLC with USP reference standards .
  • Storage: Stable at -20°C (anhydrous) or 4°C (hydrated forms) .

Advanced Research Questions

Q. What strategies mitigate sulfone impurity formation during synthesis?

Answer:

  • Optimized oxidation : Use stoichiometric H2O2 at -10°C to minimize over-oxidation.
  • Catalytic asymmetric oxidation : Chiral titanium complexes can enhance enantiomeric excess (e.g., >98% for (S)-isomer) .
  • In-process monitoring : Real-time HPLC to terminate reactions at ≤0.5% sulfone impurity .

Q. How do computational models predict solubility and stability of Pantoprazole Sulfide derivatives?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation energy in aqueous buffers (pH-dependent solubility peaks at pH 9–10) .
  • DFT calculations : Assess sulfinyl bridge stability; electron-withdrawing groups (e.g., difluoromethoxy) reduce oxidative degradation .

Q. What metabolic pathways are implicated in Pantoprazole Sulfide’s bioavailability?

Answer:

  • Cytochrome P450 metabolism : Primarily CYP2C19-mediated sulfoxidation to inactive sulfone.
  • LC-MS/MS analysis : Quantify metabolites in plasma using deuterated internal standards (e.g., d4-pantoprazole) .

Q. How are chiral separation techniques applied to resolve enantiomers of Pantoprazole Sulfide?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:ethanol (90:10) to resolve (R)- and (S)-enantiomers.
  • Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation to USP standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.